Cas no 119557-99-2 (α-Homonojirimycin)
α-Homonojirimycin Chemical and Physical Properties
Names and Identifiers
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- 3,4,5-Piperidinetriol,2,6-bis(hydroxymethyl)-, (2R,3R,5S,6R)-
- alpha-Homonojirimycin
- (2R,3S,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
- HOMONOJIRIMYCIN
- α-Homonojirimycin
- &alpha
- (2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
- (2R,3S,4R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
- 2,6-Dideoxy-2,6-imino-D-glycero-L-gulo-heptitol
- a-Homonojirimycin
- Hnj cpd
- -Homonojirimycin
- 2,6-Dideoxy-2,6-epimino-D-glycero-L-gulo-heptitol
- (2R)-2α,6β-Bis(hydroxymethyl)piperidine-3α,4β,5α-triol
- (2R)-2α,6β-Bis(hydroxymethyl)-3α,4β,5α-piperidinetriol
- alpha-Homoallonojirimycin
- 2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
- .alpha.-Homonojirimycin
- 2,6-Bis-hydroxymethyl-piperidine-3,4,5-triol
- BDBM18366
- CLVUFWXGNIFGNC-QTSLKERKSA-N
- CLVUFWXGNI
- α-Homonojirimycin>
- 3,4,5-Piperidinetriol, 2,6-bis(hydroxymethyl)-, (2R,3R,5S,6R)-
- BDBM50259956
- CHEMBL501355
- DTXSID40923002
- CS-0070028
- SCHEMBL2265531
- 119557-99-2
- AKOS040744667
- W-200929
- H1144
- AS-71348
- MFCD06797112
- CLVUFWXGNIFGNC-OVHBTUCOSA-N
- alpha-Homonojirimycin, >=98.0% (TLC)
- SCHEMBL1469250
- Homo-nojirimycin
- AKOS037646883
- PD119720
- alpha-homonojirimycin (alpha-HNJ)
- D91007
- 5F014EC3-E03F-4855-8605-373D1AF7D2CA
- BDBM50403720
- SCHEMBL2265529
- HY-119593
- CHEMBL2111688
- (2R,3S,4S,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
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- MDL: MFCD06797112
- Inchi: 1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6+,7?/m1/s1
- InChI Key: CLVUFWXGNIFGNC-QTSLKERKSA-N
- SMILES: O[C@@H]1C([C@@H]([C@@H](CO)N[C@@H]1CO)O)O
Computed Properties
- Exact Mass: 193.09500
- Monoisotopic Mass: 193.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113
- Surface Charge: 0
- XLogP3: -2.4
Experimental Properties
- Color/Form: White white crystal powder
- Density: 1.479
- Melting Point: 207°C(lit.)
- Boiling Point: 432°Cat760mmHg
- Flash Point: 224.7°C
- Refractive Index: 84.5 ° (C=1, H2O)
- PSA: 113.18000
- LogP: -3.27710
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
- Solubility: Not determined
α-Homonojirimycin Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
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Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Storage Condition:<0°C
α-Homonojirimycin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576103-1mg |
α-Homonojirimycin |
119557-99-2 | 1mg |
$ 340.00 | 2022-06-08 | ||
| TRC | A576103-2.5mg |
α-Homonojirimycin |
119557-99-2 | 2.5mg |
$ 680.00 | 2022-06-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861858-10mg |
α-Homonojirimycin |
119557-99-2 | ≥98%(HPLC) | 10mg |
2,435.00 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1255134-10mg |
3,4,5-Piperidinetriol, 2,6-bis(hydroxymethyl)-, (2R,3R,5S,6R)- |
119557-99-2 | >98.0%(HPLC) | 10mg |
$845 | 2023-05-18 | |
| Key Organics Ltd | AS-71348-10MG |
(2R,3R,5S,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol |
119557-99-2 | >97% | 10mg |
£354.47 | 2025-02-08 | |
| Cooke Chemical | M3002035-10mg |
α-Homonojirimycin |
119557-99-2 | ≥98%(HPLC) | 10mg |
RMB 1850.40 | 2025-02-21 | |
| Ambeed | A1151645-10mg |
(2R,3R,5S,6R)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol |
119557-99-2 | 97% | 10mg |
$1018.0 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1255134-1mg |
3,4,5-Piperidinetriol, 2,6-bis(hydroxymethyl)-, (2R,3R,5S,6R)- |
119557-99-2 | >98.0%(HPLC) | 1mg |
$830 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1255134-5mg |
3,4,5-Piperidinetriol, 2,6-bis(hydroxymethyl)-, (2R,3R,5S,6R)- |
119557-99-2 | >98.0%(HPLC) | 5mg |
$1370 | 2024-06-08 | |
| 1PlusChem | 1P000JF0-5mg |
3,4,5-Piperidinetriol, 2,6-bis(hydroxymethyl)-, (2R,3R,5S,6R)- |
119557-99-2 | ≥ 98% (HPLC, TLC) | 5mg |
$527.00 | 2025-02-18 |
α-Homonojirimycin Suppliers
α-Homonojirimycin Related Literature
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1. Total synthesis of (+)-α-homonojirimycinSakae Aoyagi,Satoshi Fujimaki,Chihiro Kibayashi J. Chem. Soc. Chem. Commun. 1990 1457
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A. B. Hughes,A. J. Rudge Nat. Prod. Rep. 1994 11 135
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A. R. Pinder Nat. Prod. Rep. 1992 9 491
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4. Contents pages
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J. B. Harborne Nat. Prod. Rep. 1993 10 327
Additional information on α-Homonojirimycin
α-Homonojirimycin (CAS No. 119557-99-2): A Promising Compound in Glycobiology and Therapeutics
α-Homonojirimycin (CAS No. 119557-99-2) is a structurally unique compound that has garnered significant attention in the fields of glycobiology and therapeutic research. This compound, also known as AHN, is a derivative of nojirimycin and belongs to the class of iminosugars. Iminosugars are a group of compounds that exhibit potent inhibitory effects on glycosidases, enzymes that play crucial roles in the metabolism and processing of carbohydrates. The unique structure and properties of α-Homonojirimycin make it a valuable tool for both basic research and the development of novel therapeutic agents.
The chemical structure of α-Homonojirimycin is characterized by a nitrogen atom replacing the oxygen atom in the glycosidic bond, which confers it with its inhibitory activity against glycosidases. This structural feature allows α-Homonojirimycin to act as a transition-state analogue, effectively blocking the catalytic action of these enzymes. The compound has been extensively studied for its potential applications in various diseases, particularly those involving aberrant glycosylation processes.
Recent advancements in glycobiology have highlighted the importance of glycosylation in numerous biological processes, including cell signaling, protein folding, and immune responses. Aberrant glycosylation has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. α-Homonojirimycin has shown promise in modulating these processes by inhibiting key glycosidases involved in the synthesis and degradation of glycans.
In cancer research, α-Homonojirimycin has been investigated for its ability to inhibit the α-glucosidase enzymes involved in the processing of N-glycans on proteins. These enzymes are often overexpressed in cancer cells, leading to altered glycan structures that contribute to tumor growth and metastasis. By inhibiting these enzymes, α-Homonojirimycin can potentially disrupt the glycosylation pathways that support cancer progression. Preclinical studies have demonstrated that α-Homonojirimycin can reduce tumor growth and metastasis in various cancer models, making it a promising candidate for further development as an anticancer agent.
In neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, aberrant glycosylation has been linked to the accumulation of toxic protein aggregates. α-Homonojirimycin has been shown to modulate glycosylation pathways that are dysregulated in these conditions, potentially reducing the formation of toxic aggregates and improving cellular function. Recent studies have also explored the use of α-Homonojirimycin in combination with other therapeutic agents to enhance its efficacy and address multiple aspects of these complex diseases.
Another area where α-Homonojirimycin has shown promise is in the treatment of lysosomal storage disorders (LSDs). These rare genetic disorders are characterized by the accumulation of undigested substrates within lysosomes due to deficiencies in specific lysosomal enzymes. α-Homonojirimycin can act as a substrate reduction therapy by inhibiting the synthesis of glycolipids and other substrates that accumulate in LSDs. Clinical trials have demonstrated that α-Homonojirimycin can effectively reduce substrate levels and improve clinical outcomes in patients with certain LSDs.
The pharmacokinetic properties of α-Homonojirimycin have also been extensively studied to optimize its therapeutic potential. The compound is well-absorbed orally and exhibits good bioavailability, making it suitable for oral administration. However, its relatively short half-life necessitates frequent dosing or the development of prodrugs to enhance its duration of action. Ongoing research is focused on improving the pharmacokinetic profile of α-Homonojirimycin through chemical modifications and formulation strategies.
In conclusion, α-Homonojirimycin (CAS No. 119557-99-2) is a versatile compound with significant potential in both basic research and therapeutic applications. Its ability to modulate glycosylation pathways makes it a valuable tool for understanding the role of glycans in various biological processes and diseases. As research continues to uncover new insights into the mechanisms underlying aberrant glycosylation, α-Homonojirimycin is likely to play an increasingly important role in the development of novel therapeutic strategies for a wide range of conditions.
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